4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
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Overview
Description
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a phenol group substituted with a difluoromethyl-thienyl group and a fluorine atom. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-(difluoromethyl)thiophene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Phenol Group Addition: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-[5-(methyl)-2-thienyl]-2-fluoro-phenol.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Trifluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Methyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-furyl]-2-fluoro-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is unique due to the presence of both difluoromethyl and thienyl groups. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the thienyl group contributes to its electronic properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H7F3OS |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)thiophen-2-yl]-2-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-7-5-6(1-2-8(7)15)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
InChI Key |
YMLKZQUCQFLKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C(F)F)F)O |
Origin of Product |
United States |
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